2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide
Description
This compound, with the CAS number 1354019-98-9, is a chiral amide featuring a cyclohexyl backbone substituted with a benzyl-cyclopropylamino group and a branched 3-methylbutanamide chain. Its molecular formula is C21H33N3O, molar mass 343.51 g/mol, and predicted physicochemical properties include a density of 1.08 g/cm³, boiling point of 516.3°C, and pKa of 14.95 .
Properties
Molecular Formula |
C21H33N3O |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide |
InChI |
InChI=1S/C21H33N3O/c1-15(2)20(22)21(25)23-17-8-10-18(11-9-17)24(19-12-13-19)14-16-6-4-3-5-7-16/h3-7,15,17-20H,8-14,22H2,1-2H3,(H,23,25) |
InChI Key |
JGEKEQILVNKWPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC1CCC(CC1)N(CC2=CC=CC=C2)C3CC3)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of (S)-2-Amino-N-(4-(benzyl(cyclopropyl)amino)cyclohexyl)-3-methylbutanamide involves several steps, including the formation of the cyclopropyl and benzyl groups, followed by their attachment to the cyclohexyl ring. The synthetic route typically involves the use of reagents such as benzyl bromide, cyclopropylamine, and cyclohexanone. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. These methods often require optimization of reaction conditions and the use of advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
(S)-2-Amino-N-(4-(benzyl(cyclopropyl)amino)cyclohexyl)-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.
Scientific Research Applications
(S)-2-Amino-N-(4-(benzyl(cyclopropyl)amino)cyclohexyl)-3-methylbutanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(4-(benzyl(cyclopropyl)amino)cyclohexyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
Structural and Functional Insights:
- Directing Groups : Unlike N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the target compound lacks an N,O-bidentate directing group, limiting its utility in metal-catalyzed C–H functionalization reactions .
- Stereochemistry : The (S)-configuration in the target compound and its isopropyl analog contrasts with racemic mixtures of simpler amides (e.g., N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide), which may exhibit different pharmacokinetic profiles.
Therapeutic and Industrial Relevance
- Physicochemical Stability : The high predicted boiling point (~516°C) of the target compound suggests thermal stability, advantageous for high-temperature industrial processes .
Biological Activity
The compound 2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide , also known as (S)-2-amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide, is a synthetic derivative belonging to the class of amino acid derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and pain management.
This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C21H33N3O
- CAS Number : 203047-48-7
- Molecular Weight : 351.51 g/mol
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of related compounds in the same chemical family. For instance, the substitution patterns at the benzylamide site significantly influence their efficacy in animal models for seizure activity. The compound's analogs, such as (R)-N'-benzyl 2-amino-3-methylbutanamide, have demonstrated effective anticonvulsant activity with an effective dose (ED50) ranging from 8.9 mg/kg to 21 mg/kg in maximal electroshock seizure (MES) models .
Pain Management
In addition to its anticonvulsant properties, compounds similar to This compound have been evaluated for their analgesic effects in neuropathic pain models. The structure-activity relationship indicates that modifications at specific sites can enhance analgesic efficacy. For example, incorporating electron-withdrawing groups at the benzyl position has been shown to improve activity significantly .
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Electron-withdrawing groups at the 4'-N-benzylamide site retain or enhance activity.
- Electron-donating groups tend to diminish biological efficacy.
- The introduction of specific substituents can lead to substantial increases in potency.
| Compound | ED50 (mg/kg) | Activity Type |
|---|---|---|
| Phenobarbital | 22 | Anticonvulsant |
| (R)-N'-benzyl 2-amino-3-methylbutanamide | 13-21 | Anticonvulsant |
| (R)-N'-benzyl 2-amino-3-methoxypropionamide | 8.9 | Anticonvulsant |
Study on Anticonvulsant Effects
A pivotal study published in Neuropharmacology assessed various derivatives of benzyl-substituted amino acids for their anticonvulsant properties. The results indicated that modifications leading to increased lipophilicity correlated with enhanced brain penetration and subsequent anticonvulsant activity .
Pain Model Assessment
Another investigation focused on the analgesic effects of these compounds in formalin-induced pain models demonstrated significant pain relief comparable to conventional analgesics . The findings suggest that these compounds could serve as a basis for developing new therapeutic agents for managing neuropathic pain.
Q & A
Basic: How can researchers optimize the synthesis of 2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide to improve yield and purity?
Methodological Answer:
Synthesis optimization involves:
- Stepwise coupling : Introduce the benzyl(cyclopropyl)amino group to the cyclohexylamine core before attaching the 3-methylbutanamide moiety to minimize steric hindrance .
- Catalyst selection : Use palladium-based catalysts for Suzuki-Miyaura coupling (if applicable) or peptide coupling reagents like HATU for amide bond formation .
- Purification : Employ gradient flash chromatography or preparative HPLC to isolate intermediates, as impurities in multi-step syntheses often arise from incomplete reactions .
- Yield tracking : Monitor reaction progress via LC-MS or TLC, adjusting stoichiometry of reagents like cyclopropane derivatives to avoid side products .
Basic: What analytical techniques are most effective for characterizing the stereochemistry of this compound?
Methodological Answer:
- X-ray crystallography : Resolve absolute configuration, as demonstrated for structurally similar coumarin derivatives with substituted cyclohexyl groups .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and validate purity >98% for biological studies .
- NMR spectroscopy : Analyze coupling constants (e.g., ) in the cyclohexyl ring to confirm axial/equatorial substituent orientations .
- Circular dichroism (CD) : Correlate optical activity with stereochemical assignments for the amino and amide groups .
Advanced: How can researchers resolve contradictions between in vitro and in vivo activity data for this compound?
Methodological Answer:
Discrepancies may arise from:
- Metabolic instability : Perform hepatic microsome assays to identify metabolic hotspots (e.g., cyclopropane ring oxidation) .
- Solubility limitations : Use logP calculations (e.g., XLogP3) and adjust formulation with co-solvents like PEG-400 for in vivo studies .
- Target engagement validation : Employ biophysical methods (SPR, ITC) to confirm binding affinity in physiological buffers, which may differ from in vitro conditions .
- Pharmacokinetic profiling : Conduct cassette dosing in rodent models to assess bioavailability and tissue distribution .
Advanced: How does the cyclopropane ring influence the compound’s conformational stability and target binding?
Methodological Answer:
- Conformational rigidity : The cyclopropane ring imposes torsional strain, restricting rotational freedom in the benzyl(cyclopropyl)amino group. Molecular dynamics simulations can map energy barriers to rotation .
- Hydrophobic interactions : Replace the cyclopropane with larger rings (e.g., cyclohexane) to assess changes in binding pocket occupancy via SAR studies .
- Electronic effects : Compare DFT-calculated electrostatic potentials of cyclopropane vs. non-cyclic analogs to predict hydrogen-bonding or π-stacking interactions .
Advanced: What in silico strategies predict the pharmacokinetic and toxicity profiles of this compound?
Methodological Answer:
- ADMET prediction : Use QSAR models (e.g., SwissADME, ProTox-II) to estimate permeability (Caco-2), CYP inhibition, and hERG channel liability .
- Docking studies : Map the compound to homology models of target proteins (e.g., GPCRs) using AutoDock Vina, focusing on the cyclohexyl and amide motifs .
- Metabolite prediction : Employ software like Meteor (Lhasa Ltd.) to identify potential toxic metabolites from cyclopropane ring opening or N-dealkylation .
Basic: What solvent systems are optimal for recrystallizing this compound without degrading the cyclopropane moiety?
Methodological Answer:
- Low-polarity mixtures : Use hexane/ethyl acetate (3:1) or dichloromethane/methanol (gradient) to prevent ring strain-induced decomposition .
- Temperature control : Recrystallize below 40°C to avoid thermal cleavage of the cyclopropane ring .
- Crystal seeding : Introduce microcrystals from slow evaporation in tert-butyl methyl ether to improve polymorph control .
Advanced: How can researchers validate the role of the tertiary amine in the cyclohexyl group for biological activity?
Methodological Answer:
- Isosteric replacement : Synthesize analogs with aza-crown ethers or piperidine rings and compare IC50 values in target assays .
- pH-dependent studies : Measure activity across pH 5–8 to assess protonation states of the amine using fluorescence-based binding assays .
- Mutagenesis mapping : If targeting an enzyme, create active-site mutations (e.g., Asp → Ala) to disrupt ionic interactions with the amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
